3-(Nitromethyl)oxetan-3-ol

Vue d'ensemble

Description

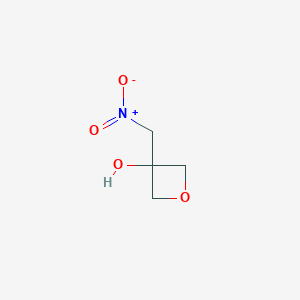

3-(Nitromethyl)oxetan-3-ol is an organic compound characterized by the presence of a nitro group (-NO2) and an oxetane ring The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nitromethyl)oxetan-3-ol typically involves the nitration of oxetane derivatives. One common method is the nitration of 3-hydroxymethyl oxetane using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions usually require low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure better control over reaction conditions and to enhance safety. The use of mixed acid systems (nitric acid and sulfuric acid) is common in large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Nitromethyl)oxetan-3-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitrate derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Various substituted oxetane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Bioisosteric Replacement

One of the most significant applications of 3-(Nitromethyl)oxetan-3-ol is its role as a bioisosteric replacement for carboxylic acids in drug design. The oxetane ring can mimic the carbonyl group, making it a suitable candidate for enhancing drug properties such as permeability and metabolic stability. Studies have shown that derivatives of oxetan-3-ol exhibit lower acidity while maintaining hydrogen bonding capabilities, which is advantageous for central nervous system (CNS) drug design .

Inhibition Studies

Research indicates that compounds derived from oxetan-3-ol can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (5-LOX). These findings suggest that this compound and its derivatives may serve as multi-targeted inhibitors, potentially leading to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .

Material Science

Building Block for Energetic Materials

The compound has been identified as a promising building block in the synthesis of energetic materials due to its explosophoric group. Its derivatives can be utilized in formulations that require high energy output, making them suitable for applications in military and aerospace industries .

Synthetic Applications

Organic Synthesis

this compound serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through functionalization reactions, enabling the creation of complex molecules with desired properties. The synthesis of oxetane derivatives has been explored extensively, demonstrating their utility in creating novel compounds for research and industrial applications .

Data Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Bioisosteric replacement for carboxylic acids | Ibuprofen derivatives |

| Inhibition Studies | Multi-targeted inhibitors for COX and 5-LOX pathways | Oxetan-3-ol derivatives |

| Material Science | Building block for energetic materials | Nitromethyl oxetane derivatives |

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Various functionalized oxetanes |

Case Studies

-

CNS Drug Design

A case study highlighted the use of oxetan-3-ol derivatives as potential candidates for CNS drugs. The low acidity and high permeability of these compounds improved brain penetration compared to traditional carboxylic acid-containing drugs . -

Energetic Material Development

Research into the application of this compound in energetic materials demonstrated its effectiveness in enhancing energy output while maintaining stability under various conditions. This makes it a valuable component in developing new formulations for explosives and propellants .

Mécanisme D'action

The mechanism of action of 3-(Nitromethyl)oxetan-3-ol involves its interaction with molecular targets through its nitro and oxetane functional groups. The nitro group can participate in redox reactions, while the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Nitromethyl)-3-oxetane

- 3-(Nitromethyl)-2-oxetanol

- 3-(Nitromethyl)-4-oxetanol

Comparison

3-(Nitromethyl)oxetan-3-ol is unique due to the presence of both a nitro group and an oxetane ring, which imparts distinct chemical reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications .

Activité Biologique

3-(Nitromethyl)oxetan-3-ol, a compound with the CAS number 1419518-51-6, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a unique oxetane ring structure with a nitromethyl substituent. The molecular formula is C5H9N2O3, and its structure can be represented as follows:

The presence of the nitromethyl group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, as shown in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. A notable case study involved the treatment of human breast cancer cells (MCF-7), where the compound induced apoptosis and inhibited cell proliferation. The results indicated a dose-dependent response, with IC50 values reported in Table 2.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular pathways. It is hypothesized that the compound may inhibit specific enzymes involved in cell division or promote reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells .

Study on Antimicrobial Efficacy

A comprehensive study published in examined the antimicrobial efficacy of various oxetane derivatives, including this compound. The researchers utilized disk diffusion methods to evaluate the zone of inhibition against selected pathogens. The findings confirmed that the compound's activity was comparable to standard antibiotics.

Investigation of Anticancer Properties

Another pivotal study focused on the anticancer properties of this compound. In vivo experiments were conducted using mouse models bearing tumor xenografts. The administration of this compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent .

Propriétés

IUPAC Name |

3-(nitromethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPCBTMGAAIBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419518-51-6 | |

| Record name | 3-(nitromethyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.